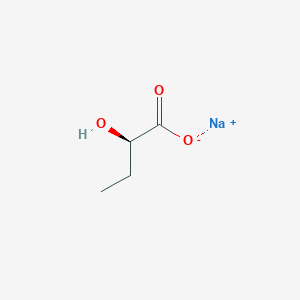
Sodium (R)-2-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ®-2-hydroxybutanoate, also known as sodium ®-2-hydroxybutyrate, is a sodium salt of ®-2-hydroxybutanoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two non-superimposable mirror images, known as enantiomers. The ®-enantiomer is the focus of this article.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium ®-2-hydroxybutanoate can be synthesized through the neutralization of ®-2-hydroxybutanoic acid with sodium hydroxide. The reaction typically involves dissolving ®-2-hydroxybutanoic acid in water and then slowly adding a stoichiometric amount of sodium hydroxide solution while maintaining the temperature below 25°C to avoid decomposition. The resulting solution is then evaporated to obtain the sodium salt in solid form.
Industrial Production Methods: On an industrial scale, sodium ®-2-hydroxybutanoate can be produced through fermentation processes using specific strains of bacteria that can convert substrates like glucose or glycerol into ®-2-hydroxybutanoic acid. The acid is then neutralized with sodium hydroxide to form the sodium salt. This method is advantageous due to its sustainability and cost-effectiveness.
Types of Reactions:
Oxidation: Sodium ®-2-hydroxybutanoate can undergo oxidation to form sodium 2-oxobutanoate.
Reduction: It can be reduced to form sodium ®-2-hydroxybutanoate alcohol.
Substitution: The hydroxyl group in sodium ®-2-hydroxybutanoate can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Sodium 2-oxobutanoate.
Reduction: Sodium ®-2-hydroxybutanoate alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Sodium ®-2-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It serves as a metabolic intermediate in various biochemical pathways.
Medicine: It has potential therapeutic applications, including as a treatment for metabolic disorders and as a neuroprotective agent.
Industry: It is used in the production of biodegradable plastics and as a precursor for the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of sodium ®-2-hydroxybutanoate involves its role as a metabolic intermediate. It participates in the tricarboxylic acid cycle, where it is converted into other metabolites that are essential for energy production. Additionally, it can act as a signaling molecule, influencing various cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Sodium (S)-2-hydroxybutanoate: The enantiomer of sodium ®-2-hydroxybutanoate, with similar chemical properties but different biological activities.
Sodium lactate: Another hydroxy acid salt with similar uses in biochemistry and industry.
Sodium 3-hydroxybutanoate: A related compound with applications in medicine and biochemistry.
Uniqueness: Sodium ®-2-hydroxybutanoate is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its role as a metabolic intermediate and potential therapeutic applications also distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C4H7NaO3 |
|---|---|
Molekulargewicht |
126.09 g/mol |
IUPAC-Name |
sodium;(2R)-2-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 |
InChI-Schlüssel |
MOSCXNXKSOHVSQ-AENDTGMFSA-M |
Isomerische SMILES |
CC[C@H](C(=O)[O-])O.[Na+] |
Kanonische SMILES |
CCC(C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



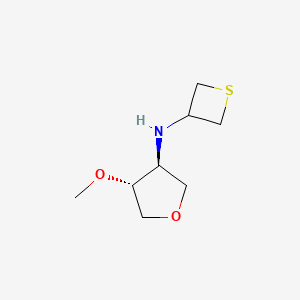


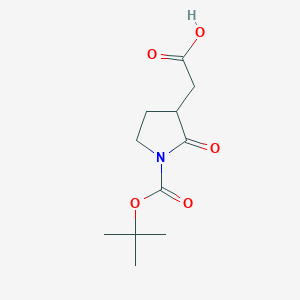

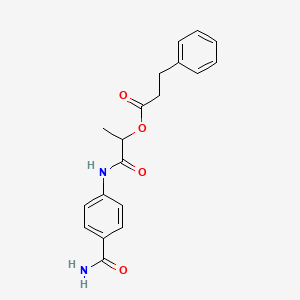
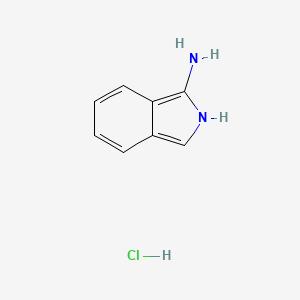
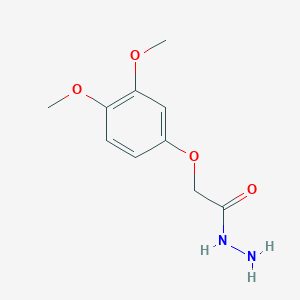
![Ethyl 2-(1H-benzo[d]imidazol-2-yl)-3-phenylacrylate](/img/structure/B12945707.png)
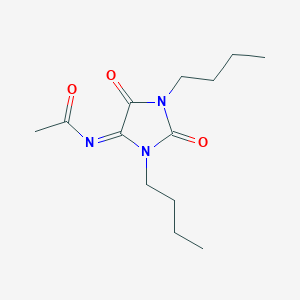
![5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine](/img/structure/B12945736.png)
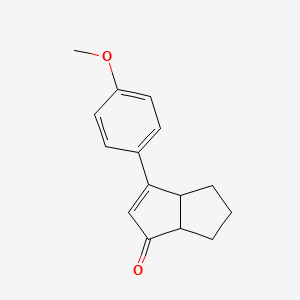
![5,6-Bis(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12945759.png)
